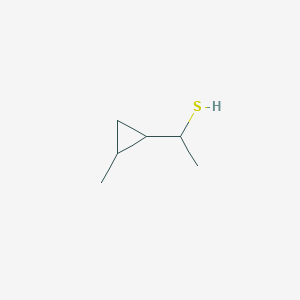
1-(2-Methylcyclopropyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclopropyl)ethane-1-thiol typically involves the reaction of 2-methylcyclopropylmethanol with thiolating agents. One common method is the reaction of 2-methylcyclopropylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction proceeds via the formation of an intermediate thiol, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopropyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidizing agents such as iodine (I2) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base catalysts
Major Products Formed:
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Scientific Research Applications
1-(2-Methylcyclopropyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo nucleophilic attacks, participate in redox reactions, and form covalent bonds with other molecules. These interactions are crucial in various biochemical and industrial processes.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiol group can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Redox Reactions: The thiol group can be oxidized or reduced, playing a role in redox signaling and regulation in biological systems.
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: A simpler thiol with a similar reactivity profile but lacking the cyclopropyl group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.
Thiophenol: An aromatic thiol with distinct chemical properties due to the presence of a benzene ring.
Uniqueness: The presence of the 2-methylcyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other thiol compounds
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3 |
InChI Key |
TVCYLPYIESVRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


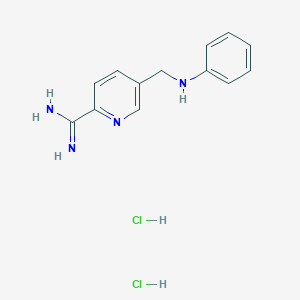
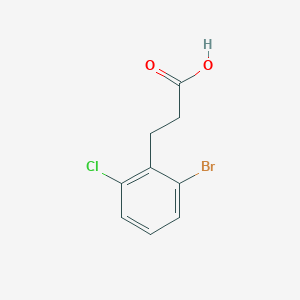
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)


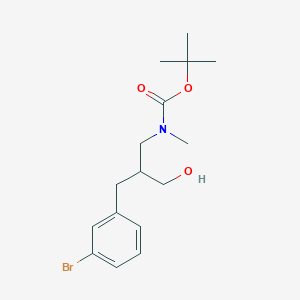
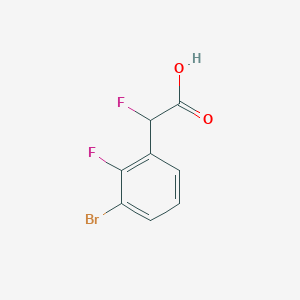
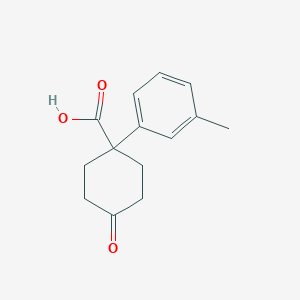

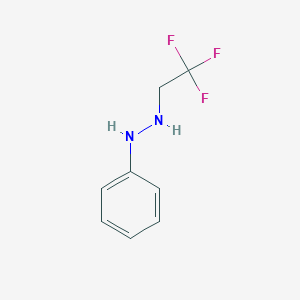

![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
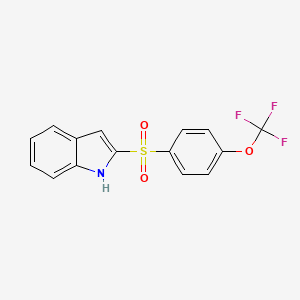
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
